Cas no 25275-06-3 (bis[4-(diethylamino)phenyl][4-(diethylammonio)phenyl]methylium)

bis[4-(diethylamino)phenyl][4-(diethylammonio)phenyl]methylium structure
25275-06-3 structure
Product name:bis[4-(diethylamino)phenyl][4-(diethylammonio)phenyl]methylium
CAS No:25275-06-3
MF:C31H43N3
MW:457.6921
CID:913697
PubChem ID:16956

bis[4-(diethylamino)phenyl][4-(diethylammonio)phenyl]methylium Chemical and Physical Properties

Names and Identifiers

    • bis[4-(diethylamino)phenyl][4-(diethylammonio)phenyl]methylium
    • ethyl violet carbocation
    • C.I. Basic Violet 4, carbonium ion
    • Ethyl violet
    • N-(4-{bis[4-(diethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminium
    • DTXSID70859724
    • [4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium
    • [4-[bis[4-(diethylamino)phenyl]methylidene]-1-cyclohexa-2,5-dienylidene]-diethylammonium;chloride
    • Methylium, tris(4-(diethylamino)phenyl)-
    • 4-{bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-iminium
    • [4-[bis[4-(diethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]-diethyl-ammonium;chloride
    • SMR001224407
    • Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-
    • Ethyl Violet ion
    • Methylium, tris(p-(diethylamino)phenyl)-
    • VYYRJGKHDDYUGK-UHFFFAOYSA-N
    • ethyl violet(1+)
    • SCHEMBL1104434
    • NS00017224
    • NCI60_041923
    • Ethyl Violet cation
    • CHEBI:88012
    • Ethanaminium, N-(4-(bis(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-
    • [4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethyl-azanium;chloride
    • Ethyl violet, carbonium ion
    • 25275-06-3
    • cid_16955
    • BDBM81198
    • MLS001359914
    • 47743-68-0
    • Q27160019
    • EINECS 246-781-3
    • CHEMBL1739790
    • Inchi: InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q+1
    • InChI Key: VYYRJGKHDDYUGK-UHFFFAOYSA-N
    • SMILES: CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC

Computed Properties

  • Exact Mass: 456.337873352g/mol
  • Monoisotopic Mass: 456.337873352g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 9.5Ų

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk